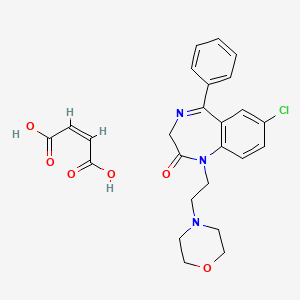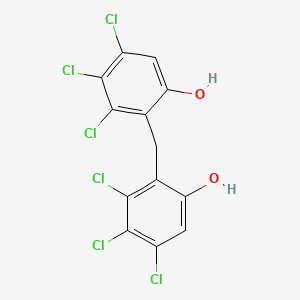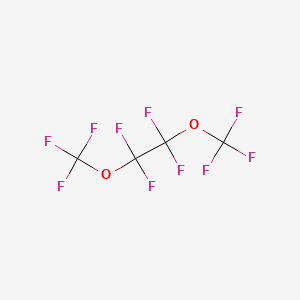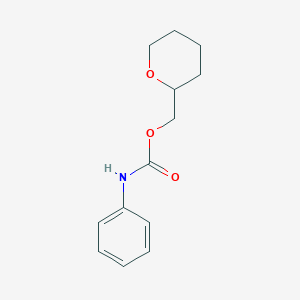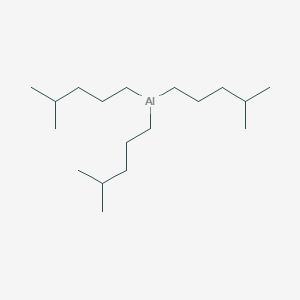
Aluminum, tris(4-methylpentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless liquid with a boiling point of approximately 120°C . This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, tris(4-methylpentyl)- typically involves the reaction of aluminum trichloride with 4-methylpentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C6H13MgBr→Al(C6H13)3+3MgBrCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Industrial Production Methods
Industrial production of aluminum, tris(4-methylpentyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation .
化学反应分析
Types of Reactions
Aluminum, tris(4-methylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Reduction: Often involves hydrogen gas or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Aluminum oxide.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
科学研究应用
Aluminum, tris(4-methylpentyl)- has several scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of aluminum, tris(4-methylpentyl)- involves its ability to form strong bonds with various organic and inorganic molecules. This compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Tris(pentamethylphenyl)aluminum: Similar in structure but with different substituents.
Tris(acetylacetonato)aluminum: Another organoaluminum compound with different ligands.
Tris(ethylaluminum): Similar in terms of aluminum coordination but with different alkyl groups
Uniqueness
Aluminum, tris(4-methylpentyl)- is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective .
属性
CAS 编号 |
2180-65-6 |
|---|---|
分子式 |
C18H39Al |
分子量 |
282.5 g/mol |
IUPAC 名称 |
tris(4-methylpentyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,1,4-5H2,2-3H3; |
InChI 键 |
MLDSMTVYPPIXMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC[Al](CCCC(C)C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


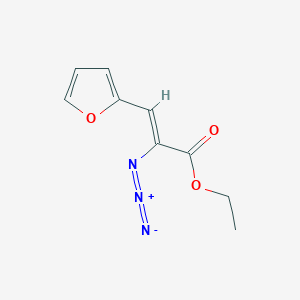
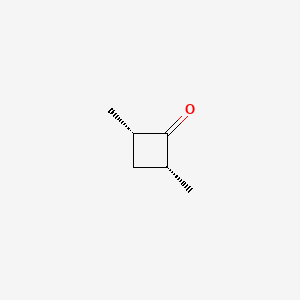
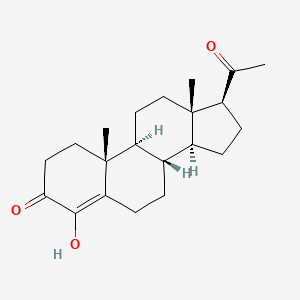
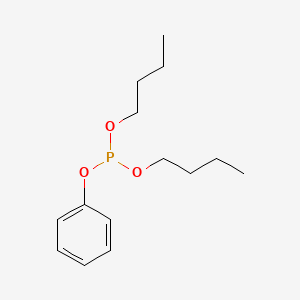
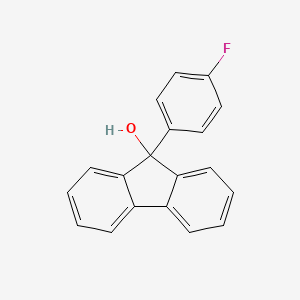
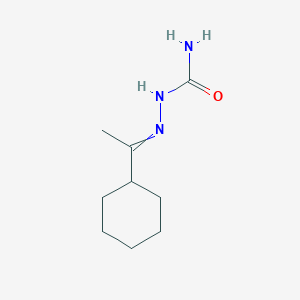
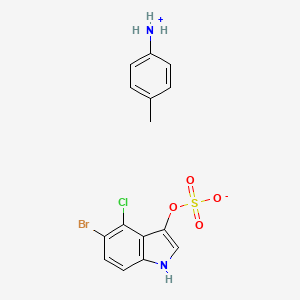
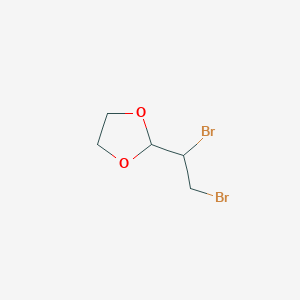
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
